molecular formula C11H14N2O4 B2516060 Ethyl 5-acetyl-6-hydroxy-2-imino-1-methyl-1,2-dihydropyridine-3-carboxylate CAS No. 852388-82-0

Ethyl 5-acetyl-6-hydroxy-2-imino-1-methyl-1,2-dihydropyridine-3-carboxylate

Cat. No.: B2516060
CAS No.: 852388-82-0
M. Wt: 238.243
InChI Key: RNOMTUDGOYEEJY-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-6-hydroxy-2-imino-1-methyl-1,2-dihydropyridine-3-carboxylate is a dihydropyridine derivative featuring a unique substitution pattern:

  • 1-Methyl group: Provides steric and electronic modulation.
  • 2-Imino group (NH): Distinct from the more common 2-oxo group, influencing hydrogen bonding and tautomerism.
  • 5-Acetyl and 6-hydroxy substituents: Electron-withdrawing and hydrogen-bonding functionalities.
  • Ethyl ester at position 3: Enhances solubility and reactivity in synthetic applications.

No direct experimental data (e.g., melting point, spectral properties) are available in the provided evidence, necessitating comparisons with structurally related analogs.

Properties

IUPAC Name

ethyl 5-acetyl-2-amino-1-methyl-6-oxopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-4-17-11(16)8-5-7(6(2)14)10(15)13(3)9(8)12/h5H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMINDHZDQBHQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C(=C1)C(=O)C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901143656
Record name Ethyl 5-acetyl-1,2-dihydro-6-hydroxy-2-imino-1-methyl-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901143656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852388-82-0
Record name Ethyl 5-acetyl-1,2-dihydro-6-hydroxy-2-imino-1-methyl-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901143656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-6-hydroxy-2-imino-1-methyl-1,2-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-6-hydroxy-2-imino-1-methyl-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Ethyl 5-acetyl-6-hydroxy-2-imino-1-methyl-1,2-dihydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-6-hydroxy-2-imino-1-methyl-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the context of its use, such as its role in inhibiting enzymes or binding to receptors.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities:

Compound Name Substituents (Positions) Functional Groups Key References
Ethyl 5-acetyl-6-hydroxy-2-imino-1-methyl-1,2-dihydropyridine-3-carboxylate 1-Me, 2-NH, 5-Ac, 6-OH, 3-COOEt Imino, acetyl, hydroxy, ester
Ethyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate 1-Bn, 2-O, 5-(2-hydroxybenzoyl), 3-COOEt Oxo, benzoyl, ester
Ethyl 5-cyano-6-(1-ethoxy-1,3-dioxobutan-2-ylthio)-2-oxo-1,2-dihydropyridine-3-carboxylate 5-CN, 6-S-linked dioxobutane, 3-COOEt Oxo, cyano, thioether, ester
Ethyl 4-hydroxy-5-phenyl-2-oxo-1,2-dihydropyridine-3-carboxylate 4-OH, 5-Ph, 2-O, 3-COOEt Oxo, hydroxy, ester
Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate (ETFPMOC) 2-O, 6-CF3, 3-COOEt Oxo, trifluoromethyl, ester
Ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate 4-Cl, 6-Me, 2-O, 3-COOEt Oxo, chloro, methyl, ester

Key Observations :

  • Substituent Diversity : The acetyl and hydroxy groups at positions 5 and 6 in the target compound contrast with aryl (e.g., phenyl in ), sulfur-containing (e.g., ), or halogenated (e.g., ) moieties in analogs.

Physicochemical Properties

Available data for analogs (target compound data unavailable):

Compound Name Melting Point (°C) Molecular Formula Molecular Weight Notes
Ethyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate 115–117 C22H19NO5 377.39 White solid, 73% yield
Ethyl 4-hydroxy-5-phenyl-2-oxo-1,2-dihydropyridine-3-carboxylate 187–190 C14H13NO4 259.26 White solid, 60% yield
Ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate N/A C9H10ClNO3 215.63 Stable at 2–8°C
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate 216–222 C9H11NO4 197.19 High thermal stability

Trends :

  • Melting Points : Higher melting points correlate with increased hydrogen-bonding capacity (e.g., hydroxy or oxo groups in and ).
  • Steric Effects : Bulky substituents (e.g., benzyl in ) reduce crystallinity compared to smaller groups.

Biological Activity

Ethyl 5-acetyl-6-hydroxy-2-imino-1-methyl-1,2-dihydropyridine-3-carboxylate (CAS No. 852388-82-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C11H14N2O4C_{11}H_{14}N_{2}O_{4} with a molecular weight of 238.24 g/mol. The structure includes a dihydropyridine ring, which is known for its pharmacological properties.

Enzyme Inhibition

One of the primary mechanisms through which this compound exhibits biological activity is through the inhibition of specific enzymes involved in inflammatory pathways. For instance, derivatives of this compound have been shown to inhibit 5-lipoxygenase (5-LO), an enzyme that plays a crucial role in the synthesis of leukotrienes, which are mediators of inflammation and allergic responses .

Antioxidant Activity

Research indicates that compounds containing the dihydropyridine scaffold often exhibit antioxidant properties. This activity is critical in protecting cells from oxidative stress and may contribute to the compound's potential therapeutic effects against various diseases linked to oxidative damage .

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory activity in vitro. Studies have shown that it can effectively reduce the production of pro-inflammatory cytokines and inhibit leukocyte migration, making it a candidate for treating inflammatory conditions .

Antimicrobial Properties

In addition to its anti-inflammatory effects, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This broad-spectrum activity indicates potential applications in developing new antimicrobial agents.

Cytotoxicity Against Cancer Cells

The cytotoxic effects of this compound have also been investigated. In vitro assays revealed that it can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231, indicating its potential as an anticancer agent .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibits 5-lipoxygenase activity
Antioxidant ActivityReduces oxidative stress
Anti-inflammatoryDecreases pro-inflammatory cytokine production
AntimicrobialEffective against Staphylococcus aureus
CytotoxicityInduces apoptosis in MCF-7 and MDA-MB-231 cells

Case Study: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory properties of related compounds demonstrated that derivatives similar to this compound effectively reduced inflammation in animal models. The mechanism involved the downregulation of NF-kB signaling pathways, which are crucial for the expression of inflammatory mediators .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Investigating its pharmacokinetics, optimal dosing regimens, and long-term safety profiles will be essential for advancing this compound into clinical applications.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Ethyl 5-acetyl-6-hydroxy-2-imino-1-methyl-1,2-dihydropyridine-3-carboxylate?

The synthesis typically involves multi-step reactions starting with precursor pyridine derivatives. For example, esterification of a carboxylic acid intermediate (e.g., 5-acetyl-6-hydroxy-2-imino-1-methyl-1,2-dihydropyridine-3-carboxylic acid) with ethanol under reflux using sulfuric acid as a catalyst is common . Key parameters include:

  • Catalyst selection : Sulfuric acid or p-toluenesulfonic acid for efficient esterification.
  • Temperature : Reflux conditions (70–80°C) to drive the reaction to completion.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol for high purity.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • ¹H/¹³C NMR : Peaks for the ethyl ester (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for OCH₂), acetyl group (δ ~2.5–2.7 ppm for CH₃CO), and imino proton (δ ~8.0–9.0 ppm) .
  • IR : Bands for hydroxyl (ν ~3200–3400 cm⁻¹), carbonyl (ν ~1680–1720 cm⁻¹ for ester and acetyl groups), and imine (ν ~1600–1650 cm⁻¹) .
  • Mass spectrometry : Molecular ion peak matching the molecular weight (e.g., 281.26 g/mol for C₁₂H₁₅N₂O₅).

Q. What purification methods are effective for isolating this compound from reaction mixtures?

  • Liquid-liquid extraction : Use dichloromethane/water to remove polar impurities.
  • Recrystallization : Ethanol or methanol as solvents due to moderate solubility .
  • Chromatography : Flash silica gel chromatography with gradients of ethyl acetate in hexane (e.g., 20–40%) .

Q. How does pH and temperature influence the stability of this compound during storage?

  • pH : Stable in mildly acidic to neutral conditions (pH 4–7). Degradation occurs in strongly alkaline conditions (pH >9) via ester hydrolysis .
  • Temperature : Store at 4°C in anhydrous conditions; prolonged exposure to >40°C accelerates decomposition.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

  • Data collection : Use SHELX programs (e.g., SHELXL for refinement) to analyze high-resolution single-crystal data. ORTEP-III can visualize thermal ellipsoids and hydrogen bonding .
  • Key metrics : Bond lengths (e.g., C=O ~1.21 Å, C=N ~1.28 Å) and dihedral angles to confirm planarity of the pyridine ring .

Q. What strategies are used to analyze structure-activity relationships (SAR) for anticancer activity?

  • Derivative synthesis : Modify substituents (e.g., replacing acetyl with cyano or methyl groups) to assess impact on cytotoxicity .

  • Biological assays : Measure IC₅₀ values against cancer cell lines (e.g., HeLa, MDA-MB-231) using MTT assays. For example:

    DerivativeCell LineIC₅₀ (µM)
    Parent compoundHeLa4.04
    5-Cyano derivativeMDA-MB-2310.069

Q. How can molecular docking elucidate the mechanism of antimicrobial action?

  • Target selection : Dock the compound into bacterial enzymes (e.g., DNA gyrase or dihydrofolate reductase) using AutoDock Vina .
  • Key interactions : Hydrogen bonds between the hydroxyl group and Asp81 (E. coli gyrase) or π-π stacking with Phe123 .

Q. How do researchers resolve contradictions in reported biological activity data?

  • Protocol standardization : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) .
  • Replication : Validate IC₅₀ values across independent labs.
  • Computational validation : Compare docking scores with experimental results to identify outliers .

Q. What computational methods predict reactivity for functionalizing the pyridine ring?

  • DFT calculations : Optimize transition states for electrophilic substitution at positions 4 and 6 using Gaussian09 .
  • Krapcho decarboxylation : Simulate decarboxylation pathways under basic conditions (e.g., K₂CO₃ in DMF at 100°C) .

Q. How is experimental phasing applied in crystallography for novel derivatives?

  • SAD/MAD phasing : Use SHELXC/D/E pipelines with datasets collected at multiple wavelengths (e.g., selenium-labeled derivatives) .
  • Twinned data refinement : SHELXL’s TWIN/BASF commands to handle pseudo-merohedral twinning .

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